molecular formula C7H9ClN2O B12843615 (S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol

(S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol

Cat. No.: B12843615
M. Wt: 172.61 g/mol
InChI Key: BNBFRQASNNSQOC-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol is a chiral compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a pyridine ring substituted with a chlorine atom. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloropyridine-3-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like LiAlH4.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Amino-3-chloropyridine: Similar structure but lacks the hydroxyl group.

    2-Amino-5-chloropyridine: Similar structure but with the amino group at a different position.

    2-Amino-6-chloropyridine: Similar structure but with the chlorine atom at a different position.

Uniqueness: (S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on the pyridine ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2S)-2-amino-2-(5-chloropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1

InChI Key

BNBFRQASNNSQOC-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=NC=C1Cl)[C@@H](CO)N

Canonical SMILES

C1=C(C=NC=C1Cl)C(CO)N

Origin of Product

United States

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